1H-Benzimidazole, 2-(1,1-difluoroethyl)-
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Overview
Description
1H-Benzimidazole, 2-(1,1-difluoroethyl)- is a heterocyclic compound that features a benzimidazole core substituted with a 1,1-difluoroethyl group at the 2-position. Benzimidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-(1,1-difluoroethyl)- typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by fluorination. One common method includes the reaction of o-phenylenediamine with 1,1-difluoroacetone under acidic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole, 2-(1,1-difluoroethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed:
Oxidation: N-oxides of benzimidazole.
Reduction: Dihydro or tetrahydro benzimidazole derivatives.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
1H-Benzimidazole, 2-(1,1-difluoroethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-(1,1-difluoroethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In cancer therapy, it may induce apoptosis by disrupting cellular signaling pathways .
Comparison with Similar Compounds
1H-Benzimidazole: The parent compound without the difluoroethyl substitution.
2-Methyl-1H-benzimidazole: A methyl group at the 2-position instead of a difluoroethyl group.
2-Trifluoromethyl-1H-benzimidazole: A trifluoromethyl group at the 2-position.
Uniqueness: 1H-Benzimidazole, 2-(1,1-difluoroethyl)- is unique due to the presence of the difluoroethyl group, which imparts distinct electronic and steric properties. This substitution can enhance the compound’s biological activity and selectivity compared to its analogs .
Properties
IUPAC Name |
2-(1,1-difluoroethyl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2/c1-9(10,11)8-12-6-4-2-3-5-7(6)13-8/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVLRMBMMQWDAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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